molecular formula C9H10ClNO2 B13032780 N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide

Cat. No.: B13032780
M. Wt: 199.63 g/mol
InChI Key: FKRNMKVUCPWAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a hydroxymethyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide can be achieved through several methods. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetic anhydride in the presence of a base, followed by reduction with sodium borohydride to yield the desired product . Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetamide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is unique due to the presence of both a chloro group and a hydroxymethyl group on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

N-[5-chloro-2-(hydroxymethyl)phenyl]acetamide

InChI

InChI=1S/C9H10ClNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13)

InChI Key

FKRNMKVUCPWAEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.